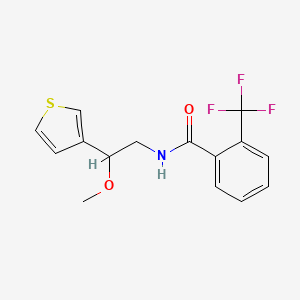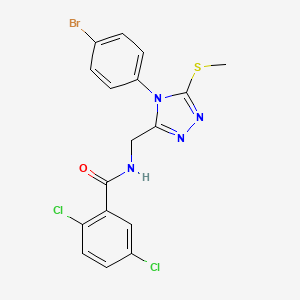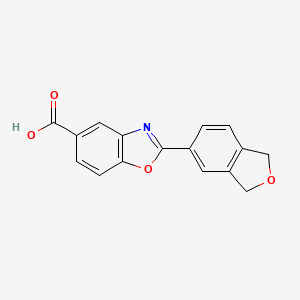![molecular formula C10H9N3O B2903656 (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine CAS No. 1065115-31-2](/img/structure/B2903656.png)
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is a chemical compound derived from quinoxaline, a bicyclic heteroaromatic compound
作用机制
Target of Action
The primary target of (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine, also known as EN300-26573355, is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 is a receptor tyrosine kinase (RTK) that plays a central role in cellular proliferation and angiogenesis .
Mode of Action
The compound interacts with VEGFR-2 by inhibiting its autophosphorylation and dimerization processes . This interaction blocks the signaling pathway of VEGFR-2, leading to the suppression of tumor growth .
Biochemical Pathways
The inhibition of VEGFR-2 affects the angiogenesis pathway, which is crucial for the growth and expansion of cancer cells . The compound’s action on VEGFR-2 disrupts the normal functioning of this pathway, leading to a decrease in angiogenesis and, consequently, tumor growth .
Pharmacokinetics
It’s worth noting that the compound’s interaction with cytochrome p450 has been studied . Cytochrome P450 is an important enzyme involved in drug metabolism, and its interaction with the compound could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The compound has demonstrated significant antiproliferative effects against human cancer cell lines, MCF-7 and HepG-2 . It induces cell apoptosis and arrests the cell cycle in the G2/M phase . Additionally, it upregulates caspase-3 and caspase-9 levels and improves the Bax/Bcl-2 ratio by more than 10-fold .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine typically involves the condensation of 3-methylquinoxaline-2-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under appropriate conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Biological Studies: It is used in studies related to cell cycle regulation and apoptosis, showing potential in inducing cell cycle arrest and promoting apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
3-methylquinoxaline-2-thiol: Another derivative of quinoxaline with potential anticancer properties.
3-methylquinoxaline-2(1H)-one: Known for its biological activities and used in similar research applications.
Uniqueness
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine is unique due to its specific interaction with VEGFR-2 and its ability to induce apoptosis and cell cycle arrest. This makes it a promising candidate for further development as an anticancer agent .
属性
IUPAC Name |
(NE)-N-[(3-methylquinoxalin-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-10(6-11-14)13-9-5-3-2-4-8(9)12-7/h2-6,14H,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCGHJHYFBPCR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid](/img/structure/B2903577.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)




![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2903590.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-1-carboxamide](/img/structure/B2903591.png)


![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2903595.png)
![N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2903596.png)
